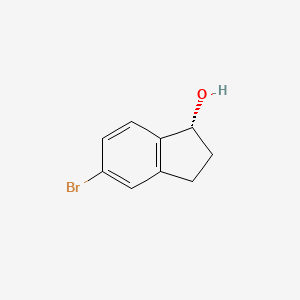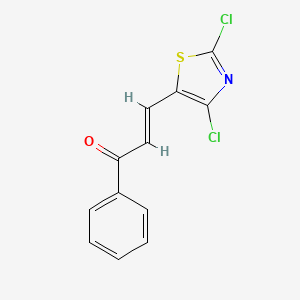
1-Bromo-5-methyl-2-n-pentyloxybenzene
Descripción general
Descripción
1-Bromo-5-methyl-2-n-pentyloxybenzene, or 1-Br-5-Me-2-n-pentyloxybenzene, is a synthetic compound used in a variety of scientific research applications. It is a member of the benzene family, a group of organic compounds with a six-carbon ring structure. 1-Br-5-Me-2-n-pentyloxybenzene is used in laboratory experiments to study its biochemical and physiological effects. Its synthesis method is also of interest to researchers.
Aplicaciones Científicas De Investigación
Polymer Synthesis
Halogenated aromatic compounds, similar to 1-Bromo-5-methyl-2-n-pentyloxybenzene, have been utilized in the synthesis of polymers. For instance, Uhrich et al. (1992) discussed the one-pot synthesis of hyperbranched polyethers from 5-(Bromomethyl)-1,3-dihydroxybenzene, highlighting the role of brominated compounds in facilitating polymerization through both O-alkylation and C-alkylation processes (Uhrich, Hawker, Fréchet, & Turner, 1992). This application demonstrates the utility of brominated aromatic compounds in developing polymers with specific structural features, including a high number of functional groups for further modification.
Supramolecular Chemistry
In supramolecular chemistry, brominated aromatic compounds are employed in the study of solute-solvent interactions and complexation dynamics. Zheng et al. (2005) used two-dimensional infrared vibrational echo spectroscopy to investigate the equilibrium dynamics of phenol complexation to benzene, revealing how bromination affects the stability and dissociation time of these complexes (Zheng, Kwak, Asbury, Chen, Piletic, & Fayer, 2005). This research underscores the importance of brominated compounds in understanding fast chemical exchange processes.
Environmental Studies
Brominated flame retardants, including bromobenzene derivatives, have been analyzed in various environmental matrices to understand their distribution, bioaccumulation, and potential ecological impacts. Studies by Verreault et al. (2007) on glaucous gulls from the Norwegian Arctic identified several unregulated brominated flame retardants, providing insights into their environmental presence and the need for monitoring beyond commonly studied polybrominated diphenyl ethers (Verreault, Gebbink, Gauthier, Gabrielsen, & Letcher, 2007).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, brominated aromatic compounds serve as precursors or intermediates in various reactions. For example, Goodman and Detty (2004) explored selenoxides as catalysts for the activation of hydrogen peroxide, employing sodium bromide and hydrogen peroxide for the bromination of organic substrates. This study showcases the utility of brominated compounds in facilitating specific transformations in organic synthesis (Goodman & Detty, 2004).
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-10(2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTAUNCIMUGZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)
![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)


![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)
![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)